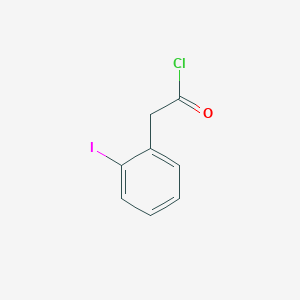

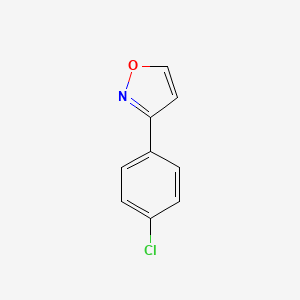

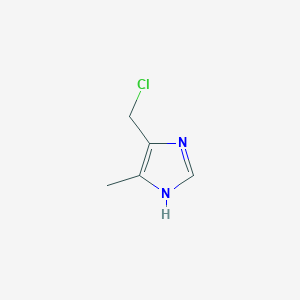

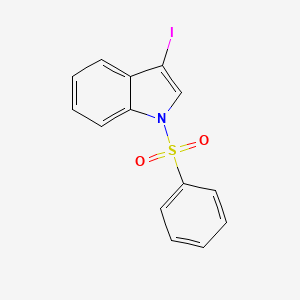

5-(chloromethyl)-4-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of imidazole compounds can be analyzed using various techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions of Imidazole Compounds

Imidazole compounds can undergo various chemical reactions, including alkylation, acylation, N-oxidation, and others. The reactivity of an imidazole compound depends on its specific structure, particularly the substituents attached to the imidazole ring.

Wissenschaftliche Forschungsanwendungen

Biotin Synthesis

One significant application of 5-(chloromethyl)-4-methyl-1H-imidazole is in the synthesis of biotin, an essential vitamin. The regioselective chlorination of related imidazole derivatives has been developed as a new synthesis pathway for biotin. This process involves the chlorination of a methyl group in ethyl esters of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid, leading to key intermediates in biotin synthesis. The result is the formation of tetrahydrobiotin esters, crucial for biotin production (Zav'yalov et al., 2006) (Zav’yalov et al., 2006).

Halogen Bonding in Crystal Structures

5-(Chloromethyl)-4-methyl-1H-imidazole derivatives have been studied for their unique halogen bonding patterns in crystal structures. This includes investigations into different modes of halogen bonding, contributing to the understanding of molecular interactions and crystal packing. Such studies can inform the design of new materials and compounds with tailored properties (Kubicki & Wagner, 2007).

Synthesis of Advanced Materials

The compound's derivatives have been explored for the synthesis of advanced materials, including the development of new phosphorus-containing imidazoles. These compounds have potential applications in materials science due to their unique chemical properties and reactivity. The synthesis of 4-phosphorylated 1,2-disubstituted imidazoles highlights the compound's role in producing materials with potential electronic and photonic applications (Huryeva et al., 2010).

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of 1,5-disubstituted-4-chloro-1H-imidazole derivatives. This investigation into their biological activity underscores the compound's role in medicinal chemistry, providing a foundation for the development of new therapeutic agents. The synthesis and screening of these derivatives expand the understanding of imidazole-based compounds in pharmacology (Sonawane & Magdum, 2015).

Safety And Hazards

Like all chemicals, imidazole compounds must be handled with care to ensure safety. The specific hazards associated with an imidazole compound depend on its structure and properties. Material Safety Data Sheets (MSDS) or Safety Data Sheets (SDS) should be consulted for detailed safety information.

Zukünftige Richtungen

The study of imidazole compounds is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on imidazole scaffolds. The possibilities are vast and exciting!

I hope this information is helpful! If you have any other questions or need further clarification, feel free to ask.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZXPRHPPCTRHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-4-methyl-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)